Cas no 1448139-28-3 ((2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one)

(2E)-1-[4-(Pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one is a synthetic intermediate with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a conjugated enone moiety linked to a piperidine ring substituted with a pyrazine ether group, offering versatility for further functionalization. The compound's rigid heterocyclic framework and electron-rich pyrazine component may enhance binding affinity in target interactions, making it valuable for drug discovery. Its well-defined stereochemistry (E-configuration) ensures consistency in reactivity, while the piperidine scaffold contributes to favorable pharmacokinetic properties. This intermediate is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors or CNS-targeting agents, due to its balanced lipophilicity and hydrogen-bonding capacity.
(2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one structure
1448139-28-3 structure
Product name:(2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one
CAS No:1448139-28-3
MF:C13H17N3O2
Molecular Weight:247.292982816696
CID:5404028

(2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 1-[4-(2-Pyrazinyloxy)-1-piperidinyl]-2-buten-1-one
    • (2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one
    • インチ: 1S/C13H17N3O2/c1-2-3-13(17)16-8-4-11(5-9-16)18-12-10-14-6-7-15-12/h2-3,6-7,10-11H,4-5,8-9H2,1H3
    • InChIKey: FWWWQHUPZLOMII-UHFFFAOYSA-N
    • SMILES: C(N1CCC(OC2=NC=CN=C2)CC1)(=O)C=CC

じっけんとくせい

  • 密度みつど: 1.170±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 427.6±45.0 °C(Predicted)
  • 酸度系数(pKa): 0.30±0.10(Predicted)

(2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one Pricemore >>

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F6359-2865-4mg
(2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one
1448139-28-3
4mg
$66.0 2023-09-09
Life Chemicals
F6359-2865-5mg
(2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one
1448139-28-3
5mg
$69.0 2023-09-09
Life Chemicals
F6359-2865-2mg
(2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one
1448139-28-3
2mg
$59.0 2023-09-09
Life Chemicals
F6359-2865-5μmol
(2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one
1448139-28-3
5μmol
$63.0 2023-09-09
Life Chemicals
F6359-2865-1mg
(2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one
1448139-28-3
1mg
$54.0 2023-09-09
Life Chemicals
F6359-2865-2μmol
(2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one
1448139-28-3
2μmol
$57.0 2023-09-09
Life Chemicals
F6359-2865-3mg
(2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one
1448139-28-3
3mg
$63.0 2023-09-09

(2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one 関連文献

(2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-oneに関する追加情報

Introduction to (2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one (CAS No. 1448139-28-3)

Compound CAS No. 1448139-28-3, specifically identified as (2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular framework of this compound integrates a butenone moiety with a piperidine ring linked via an oxygenated pyrazine bridge, creating a versatile scaffold for further chemical and biological exploration.

The structural design of (2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one is particularly noteworthy for its potential to interact with biological targets in novel ways. The presence of the pyrazinyl group introduces a specific electronic and steric environment that can modulate the compound's binding affinity and selectivity. This feature is increasingly relevant in the development of targeted therapies, where precise interaction with biological pathways is paramount.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery, and (2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one exemplifies this trend. The compound's pyrazine and piperidine components are well-documented for their role in various pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. The combination of these motifs in a single molecule suggests multifaceted therapeutic potential, which has not yet been fully explored.

In the realm of medicinal chemistry, the synthesis and optimization of such complex molecules require meticulous attention to detail. The butenone group in (2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one provides a reactive site for further functionalization, enabling chemists to tailor the compound's properties for specific applications. This flexibility is crucial for developing lead compounds that can undergo iterative modifications to enhance their efficacy and safety profiles.

The pharmacological evaluation of (2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one has been a focus of recent research endeavors. Initial in vitro studies have demonstrated promising interactions with enzymes and receptors implicated in various disease states. For instance, the compound has shown potential inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, its ability to modulate neurotransmitter systems suggests applications in central nervous system disorders.

The synthesis pathway for obtaining CAS No. 1448139-28-3 involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The introduction of the pyrazinyl group via nucleophilic substitution followed by condensation reactions with the butenone precursor showcases the precision required in constructing such complex molecules. These synthetic strategies not only produce the target compound but also provide insights into scalable production methods suitable for industrial applications.

The biophysical properties of (2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one, including solubility, stability, and metabolic profile, are critical factors that influence its potential as a drug candidate. Current research is focused on optimizing these properties to enhance bioavailability and reduce toxicity. Advances in computational chemistry have enabled more accurate predictions of these properties, streamlining the drug discovery process.

The regulatory landscape for new pharmaceutical entities necessitates rigorous testing to ensure safety and efficacy before clinical translation. The development pipeline for compounds like (CAS No. 1448139-28-3) must navigate stringent guidelines set by global health authorities. However, the unique structural features of this compound offer an opportunity to address unmet medical needs where existing treatments are limited or inadequate.

The interdisciplinary nature of pharmaceutical research underscores the importance of collaboration between chemists, biologists, pharmacologists, and clinicians. The study of (2E)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]but-2-en-1-one exemplifies this synergy, as it bridges fundamental chemical principles with applied medical research. Such collaborations are essential for translating laboratory discoveries into tangible therapeutic benefits for patients worldwide.

Future directions in the research of this compound include exploring its mechanism of action at a molecular level and identifying potential off-target effects that could impact its therapeutic profile. Additionally, investigating its interactions within complex biological systems will provide deeper insights into its potential applications and limitations.

In conclusion, (CAS No. 1448139) stands as a testament to the innovative spirit driving pharmaceutical chemistry forward. Its unique structure and promising biological activities position it as a valuable candidate for further development in medicine. As research continues to uncover new facets of its potential, this compound may play a significant role in addressing some of today's most pressing health challenges.

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